
4-(Azetidin-3-ylmethoxy)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-ylmethoxy)-1H-pyrazole: is a heterocyclic compound with a unique structure. It contains both an azetidine ring (a four-membered saturated heterocycle) and a pyrazole ring (a five-membered aromatic heterocycle). These types of compounds have attracted significant interest due to their diverse biological activities .
Vorbereitungsmethoden
a. Synthesis of (N-Boc-azetidin-3-ylidene)acetate: The starting material, (N-Boc-azetidin-3-ylidene)acetate , can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is crucial for subsequent steps .
b. Aza-Michael Addition:(N-Boc-azetidin-3-ylidene)acetate: undergoes an aza-Michael addition with NH-heterocycles (such as pyrazoles) to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines . Similarly, methyl 2-(oxetan-3-ylidene)acetate reacts with various (N-Boc-cycloaminyl)amines to form 3-substituted 3-(acetoxymethyl)oxetane compounds .
c. Suzuki–Miyaura Cross-Coupling: The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling reaction. The corresponding brominated pyrazole–azetidine hybrid reacts with boronic acids to yield the desired compounds .
Analyse Chemischer Reaktionen
4-(Azetidin-3-ylmethoxy)-1H-pyrazole: may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Wissenschaftliche Forschungsanwendungen
a. Medicinal Chemistry: This compound’s pharmacophore subunit (azetidine) has been utilized in natural and synthetic products with diverse biological activities. Researchers explore its potential as a drug scaffold, targeting specific receptors or enzymes.
b. Industry: In industry, 4-(Azetidin-3-ylmethoxy)-1H-pyrazole could serve as a building block for novel materials, catalysts, or functionalized molecules.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a specific list of similar compounds, it’s worth noting that the combination of azetidine and pyrazole rings makes 4-(Azetidin-3-ylmethoxy)-1H-pyrazole unique. Researchers may compare it with related structures to understand its distinct properties.
Remember that further research and experimental validation are essential to fully explore the compound’s potential.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-(azetidin-3-ylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C7H11N3O/c1-6(2-8-1)5-11-7-3-9-10-4-7/h3-4,6,8H,1-2,5H2,(H,9,10) |
InChI-Schlüssel |
MVXRMSAYIDIGHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)COC2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



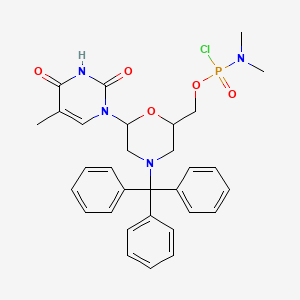
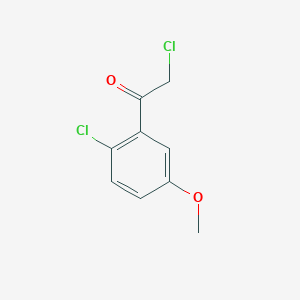
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)

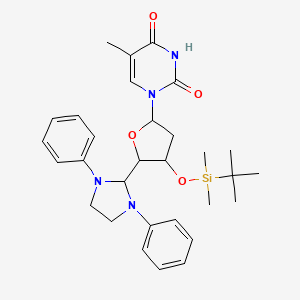

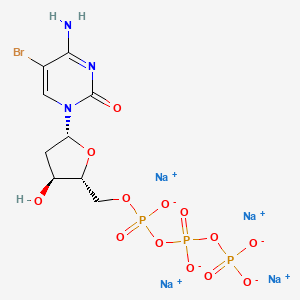
![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
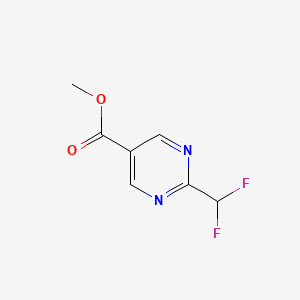
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)



